molecular formula C16H17N3O2 B5877629 N-[4-(isobutyrylamino)phenyl]nicotinamide

N-[4-(isobutyrylamino)phenyl]nicotinamide

カタログ番号 B5877629
分子量: 283.32 g/mol
InChIキー: IREGOKWCABSWAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(isobutyrylamino)phenyl]nicotinamide, also known as IBRANCE, is a small molecule inhibitor that has been developed for the treatment of breast cancer. It was first approved by the FDA in 2015 and has since been used in combination with other drugs to treat various forms of breast cancer.

作用機序

The mechanism of action of N-[4-(isobutyrylamino)phenyl]nicotinamide involves the inhibition of CDK4/6, which in turn leads to the arrest of the cell cycle in the G1 phase. This prevents the cancer cells from dividing and proliferating, which ultimately leads to their death. This compound also has an effect on the tumor microenvironment, reducing the production of growth factors and cytokines that promote tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on breast cancer cells. In addition to inhibiting CDK4/6, this compound also reduces the expression of genes involved in cell cycle progression and DNA replication. It also induces senescence, a state of permanent cell cycle arrest, in breast cancer cells. This compound has been shown to have minimal effects on normal cells, which makes it a promising drug for the treatment of breast cancer.

実験室実験の利点と制限

One of the main advantages of N-[4-(isobutyrylamino)phenyl]nicotinamide for lab experiments is its specificity for CDK4/6. This makes it a useful tool for studying the role of these enzymes in the cell cycle and cancer progression. However, this compound has some limitations for lab experiments, including its high cost and limited availability. It is also important to note that this compound is not suitable for all types of breast cancer, and its efficacy may vary depending on the specific subtype of the disease.

将来の方向性

There are a number of future directions for research on N-[4-(isobutyrylamino)phenyl]nicotinamide and CDK4/6 inhibitors. One area of interest is the development of biomarkers that can predict which patients are most likely to respond to CDK4/6 inhibitors. Another area of research is the development of new CDK4/6 inhibitors with improved efficacy and fewer side effects. Finally, there is a need for further research on the long-term effects of CDK4/6 inhibitors on cancer cells and the tumor microenvironment.

合成法

N-[4-(isobutyrylamino)phenyl]nicotinamide is synthesized using a multi-step process that involves the reaction of several different chemicals. The first step in the synthesis process involves the reaction of 4-aminophenyl nicotinate with isobutyryl chloride to form N-(4-isobutyrylamino)phenyl nicotinamide. This intermediate is then reacted with thionyl chloride to form the final product, this compound.

科学的研究の応用

N-[4-(isobutyrylamino)phenyl]nicotinamide has been extensively studied in preclinical and clinical trials for the treatment of breast cancer. It has been shown to be effective in combination with other drugs, such as letrozole and fulvestrant, in the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer. This compound works by inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4/6), which are enzymes that play a critical role in the progression of the cell cycle.

特性

IUPAC Name

N-[4-(2-methylpropanoylamino)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11(2)15(20)18-13-5-7-14(8-6-13)19-16(21)12-4-3-9-17-10-12/h3-11H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREGOKWCABSWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。